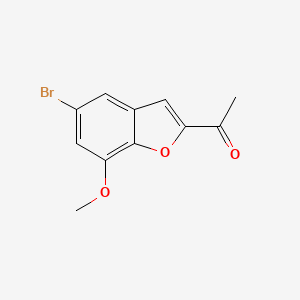

1-(5-Bromo-7-Méthoxy-1-Benzofuran-2-Yl)Ethan-1-One

Vue d'ensemble

Description

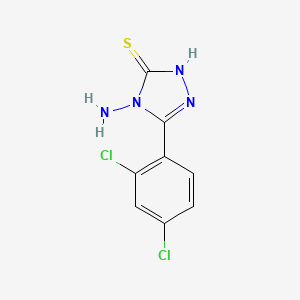

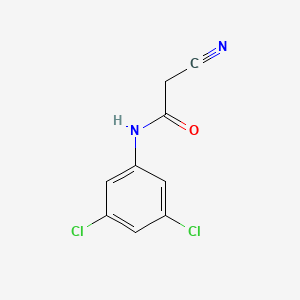

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of bromine and methoxy groups in its structure makes it a valuable compound for various chemical and biological applications.

Applications De Recherche Scientifique

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

It’s structurally similar compound, 1-(7-benzofuranyl)-4-methylpiperazine, has been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of a bromine atom and methoxy group in the molecule may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One may also have potential anti-cancer activity.

Méthodes De Préparation

The synthesis of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-bromo-2-hydroxybenzaldehyde.

Methoxylation: The hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Cyclization: The methoxylated product undergoes cyclization to form the benzofuran ring. This step often involves the use of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming various derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Catalysts: Aluminum chloride, polyphosphoric acid.

Comparaison Avec Des Composés Similaires

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One can be compared with other similar compounds, such as:

1-(1-Benzofuran-5-Yl)-2-Bromo-1-Ethanone: This compound has a similar benzofuran structure but differs in the position of the bromine atom.

5-Bromo-7-Methoxy-1-Benzofuran-2-Carboxylic Acid: This compound has a carboxylic acid group instead of the ethanone group.

1-(5-Bromo-2-Fluorophenyl)-1-Ethanone: This compound has a fluorine atom in addition to the bromine atom.

The uniqueness of 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQBNIWOOXIDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)